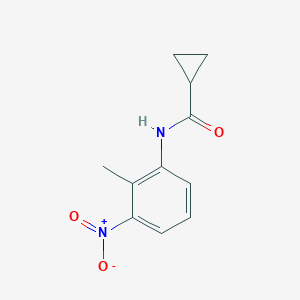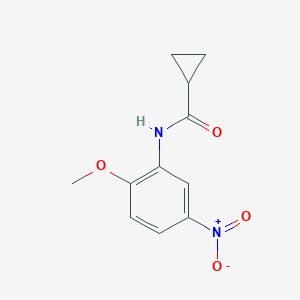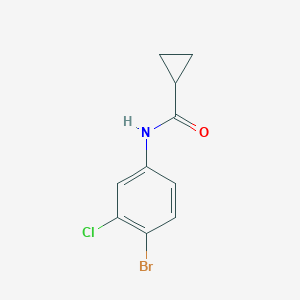![molecular formula C22H22N2O3S B322211 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322211.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps. One common method is the reaction of 3,5-dimethylbenzenesulfonyl chloride with 4-aminophenyl-3-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H22N2O3S |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-5-4-6-18(12-15)22(25)23-19-7-9-21(10-8-19)28(26,27)24-20-13-16(2)11-17(3)14-20/h4-14,24H,1-3H3,(H,23,25) |
Clave InChI |
UAPNKPGJTORZMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322132.png)



![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)
![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
